molecular formula C11H14Cl2N4 B6218153 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride CAS No. 2742659-75-0

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride

Número de catálogo B6218153
Número CAS: 2742659-75-0
Peso molecular: 273.2
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride (1-TQMDC) is a novel drug candidate that has recently been developed for a variety of scientific research applications. It is a highly selective and potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. The drug has been proposed as a potential therapeutic agent for the treatment of diseases such as diabetes, cancer, and neurodegenerative disorders.

Mecanismo De Acción

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride exerts its inhibitory effect on CYP2C9 through a mechanism known as competitive inhibition. This involves the binding of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from performing its catalytic activity.
Biochemical and Physiological Effects
1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has been found to be a highly potent inhibitor of CYP2C9. In addition, it has been found to have anti-inflammatory, anti-angiogenic, and antioxidant properties. Furthermore, it has been found to have an inhibitory effect on the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has several advantages as a drug candidate for laboratory experiments. It is highly selective and potent, and it has low toxicity. Additionally, it is easy to synthesize and stable in solution. However, it is important to note that 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride is a relatively new drug candidate and has not yet been extensively studied in vivo. Therefore, further research is needed to fully understand its potential therapeutic effects.

Direcciones Futuras

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has potential for a variety of therapeutic applications and further research is needed to explore these possibilities. Potential future directions for research include the development of more potent and selective inhibitors of CYP2C9, the investigation of its anti-cancer and anti-inflammatory effects, and the exploration of its potential use as an anti-angiogenic agent. Additionally, further research could be conducted to investigate its effects on other enzymes involved in drug metabolism and its potential use as a drug delivery system. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride and to determine its safety and efficacy in vivo.

Métodos De Síntesis

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride is synthesized from 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine (1-TQM) and dihydrochloride (DHC). The synthesis of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride involves the reaction of 1-TQM with DHC in an acidic medium. The reaction is carried out in a two-step process, in which the first step involves the formation of the N-hydroxy-1-TQM intermediate, and the second step involves the formation of 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride.

Aplicaciones Científicas De Investigación

1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has been studied extensively in the laboratory and has been found to be a potent inhibitor of the enzyme CYP2C9. This makes it an attractive drug candidate for the treatment of diseases such as diabetes, cancer, and neurodegenerative disorders. Additionally, 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of angiogenesis.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline with sodium azide to form 4-amino-6-azido-1,2,3,4-tetrahydroquinoline. The azide group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-(chloromethyl)-1,2,3,4-tetrahydroquinoline to form the desired compound.", "Starting Materials": [ "4-amino-6-chloro-1,2,3,4-tetrahydroquinoline", "sodium azide", "palladium on carbon", "hydrogen gas", "1-(chloromethyl)-1,2,3,4-tetrahydroquinoline" ], "Reaction": [ "4-amino-6-chloro-1,2,3,4-tetrahydroquinoline is reacted with sodium azide in DMF to form 4-amino-6-azido-1,2,3,4-tetrahydroquinoline.", "The azide group is reduced to an amine using palladium on carbon and hydrogen gas.", "The resulting amine is then reacted with 1-(chloromethyl)-1,2,3,4-tetrahydroquinoline in DMF to form the desired compound, 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride." ] }

Número CAS

2742659-75-0

Fórmula molecular

C11H14Cl2N4

Peso molecular

273.2

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.